(2-Amino-4-bromophenyl)essigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

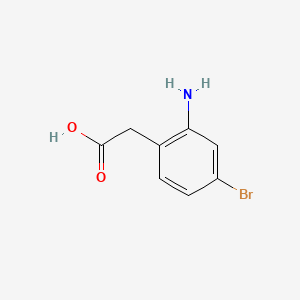

(2-Amino-4-bromophenyl)acetic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 2-position and a bromine atom at the 4-position

Wissenschaftliche Forschungsanwendungen

(2-Amino-4-bromophenyl)acetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: Used in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that (2-Amino-4-bromophenyl)acetic acid may also interact with various biological targets.

Mode of Action

(2-Amino-4-bromophenyl)acetic acid is a growth inhibitory substance . It causes a depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins . This suggests that the compound may interact with its targets, leading to changes in cellular processes such as growth and development.

Biochemical Pathways

It’s known that plant protoplasts conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-l-aspartic acid . This suggests that the compound may be involved in amino acid metabolism or other related biochemical pathways.

Result of Action

It’s known that the compound has a growth inhibitory effect and causes a depolarization effect on the transmembrane potential difference . This suggests that the compound may influence cellular processes such as growth and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-bromophenyl)acetic acid typically involves the bromination of phenylacetic acid followed by the introduction of an amino group. One common method is the electrophilic aromatic substitution reaction, where phenylacetic acid is treated with bromine and a catalyst such as mercuric oxide to yield a mixture of 2- and 4-bromophenylacetic acids. The desired 4-isomer can be isolated through fractional crystallization .

Industrial Production Methods

Industrial production methods for (2-Amino-4-bromophenyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

(2-Amino-4-bromophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atom can be reduced to yield the corresponding phenylacetic acid.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Nitro derivatives of (2-Amino-4-bromophenyl)acetic acid.

Reduction: Phenylacetic acid derivatives.

Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromophenylacetic acid: Lacks the amino group, making it less versatile in certain chemical reactions.

2-Amino-4-chlorophenylacetic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

2-Amino-4-fluorophenylacetic acid: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.

Uniqueness

(2-Amino-4-bromophenyl)acetic acid is unique due to the presence of both an amino group and a bromine atom on the phenyl ring

Biologische Aktivität

(2-Amino-4-bromophenyl)acetic acid, also known as 2-amino-2-(4-bromophenyl)acetic acid, is an organic compound with significant biological activity. Its molecular formula is C8H8BrNO2, featuring both amino and carboxylic functional groups, which contribute to its reactivity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, mechanisms of action, and comparisons with similar compounds.

The compound plays a crucial role in various biochemical reactions, particularly through its interactions with enzymes and proteins. It has been shown to interact with amino acid transporters and enzymes involved in amino acid metabolism. The nature of these interactions can vary; the compound may act as either a substrate or an inhibitor depending on the specific enzyme context.

Key Interactions

- Enzyme Interactions : It influences enzyme activity by binding to active sites, potentially altering their catalytic efficiency.

- Cell Signaling : The compound has been observed to modulate cell signaling pathways, impacting gene expression related to cell growth and differentiation.

Cellular Effects

The biological effects of (2-amino-4-bromophenyl)acetic acid extend to various cell types. It has been found to:

- Influence metabolic pathways by affecting key metabolic enzymes.

- Alter gene expression profiles, particularly those involved in growth and differentiation processes.

Table 1: Summary of Cellular Effects

| Effect Type | Description |

|---|---|

| Growth Inhibition | Inhibits cellular proliferation |

| Gene Expression | Modulates genes related to metabolism and growth |

| Metabolic Pathways | Alters activity of metabolic enzymes |

At the molecular level, (2-amino-4-bromophenyl)acetic acid exerts its effects through several mechanisms:

- Enzyme Binding : The compound binds to specific biomolecules, leading to conformational changes that affect enzyme activity.

- Transcription Factor Interaction : It can influence gene expression by interacting with transcription factors or regulatory proteins.

Comparative Analysis with Similar Compounds

The unique structural features of (2-amino-4-bromophenyl)acetic acid distinguish it from similar compounds. The presence of the bromine atom enhances its chemical reactivity and biological activity compared to analogs like 2-amino-2-(4-chlorophenyl)acetic acid or 2-amino-2-(4-fluorophenyl)acetic acid.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Amino-2-(4-chlorophenyl)acetic acid | Chlorine instead of bromine | Less reactive due to lower electronegativity |

| 2-Amino-2-(4-fluorophenyl)acetic acid | Fluorine instead of bromine | Different reactivity profile due to size and electronegativity |

| 2-Amino-2-(4-iodophenyl)acetic acid | Iodine instead of bromine | Greater steric hindrance affecting reactivity |

Case Studies

Research has demonstrated the potential applications of (2-amino-4-bromophenyl)acetic acid in various fields:

- Neurotransmitter Systems : Studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

- Cancer Research : Preliminary investigations indicate that it may possess growth inhibitory properties against certain cancer cell lines, highlighting its potential as a therapeutic agent.

- Agricultural Applications : Its role in plant metabolism suggests possible uses in agrochemicals for enhancing crop resilience or growth modulation.

Eigenschaften

IUPAC Name |

2-(2-amino-4-bromophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLGJOJCDAVQDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.